pGlu-Pro-Arg-MNA (monoacetate)
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Overview
Description
pGlu-Pro-Arg-MNA (monoacetate): is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular weight of 592.60 and a molecular formula of C25H36N8O9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA (monoacetate) involves the sequential coupling of protected amino acids followed by deprotection and purification steps. The specific synthetic route and reaction conditions are proprietary and typically involve solid-phase peptide synthesis (SPPS) techniques .
Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA (monoacetate) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: pGlu-Pro-Arg-MNA (monoacetate) primarily undergoes hydrolysis reactions when used as a substrate in biochemical assays. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or buffer solutions at physiological pH.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the hydrolysis of pGlu-Pro-Arg-MNA (monoacetate) include the corresponding amino acids and chromogenic fragments .
Scientific Research Applications
Chemistry: pGlu-Pro-Arg-MNA (monoacetate) is used in the study of enzyme kinetics and the development of enzyme inhibitors. It serves as a model substrate for thrombin and other serine proteases .
Biology: In biological research, pGlu-Pro-Arg-MNA (monoacetate) is used to measure the activity of protein C and other coagulation factors. It is also employed in the study of blood coagulation pathways .
Medicine: The compound is used in diagnostic assays to evaluate the activity of antithrombin III and other anticoagulant proteins. It aids in the diagnosis of coagulation disorders .
Industry: In the pharmaceutical industry, pGlu-Pro-Arg-MNA (monoacetate) is used in the development and quality control of anticoagulant drugs .
Mechanism of Action
pGlu-Pro-Arg-MNA (monoacetate) exerts its effects by serving as a substrate for thrombin and other serine proteases. Upon cleavage by these enzymes, the compound releases a chromogenic fragment that can be quantitatively measured using photometric methods. This allows for the assessment of enzyme activity and the evaluation of potential inhibitors .
Comparison with Similar Compounds
pGlu-Pro-Arg-MNA: The non-monoacetate form of the compound, used in similar biochemical assays.
pGlu-Pro-Arg-pNA: Another chromogenic substrate used for similar purposes but with different chromogenic properties.
Uniqueness: pGlu-Pro-Arg-MNA (monoacetate) is unique due to its specific chromogenic properties and its high sensitivity in detecting antithrombin III activity. Its design, modeled after a thrombin cleavage site in human fibrinogen, makes it particularly suitable for assays involving thrombin and related enzymes .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQYEIMISHQDL-FRKSIBALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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